Chromous sulfate pentahydrate Chromous sulfate pentahydrate
Brand Name: Vulcanchem
CAS No.: 15928-77-5
VCID: VC17120633
InChI: InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2
SMILES:
Molecular Formula: CrH10O9S
Molecular Weight: 238.14 g/mol

Chromous sulfate pentahydrate

CAS No.: 15928-77-5

Cat. No.: VC17120633

Molecular Formula: CrH10O9S

Molecular Weight: 238.14 g/mol

* For research use only. Not for human or veterinary use.

Chromous sulfate pentahydrate - 15928-77-5

Specification

CAS No. 15928-77-5
Molecular Formula CrH10O9S
Molecular Weight 238.14 g/mol
IUPAC Name chromium(2+);sulfate;pentahydrate
Standard InChI InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2
Standard InChI Key OIXWARAASUSANH-UHFFFAOYSA-L
Canonical SMILES O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cr+2]

Introduction

CompoundPrecursorsConditionsKey Challenges
Chromous sulfate (Cr²⁺)Cr metal + H₂SO₄Inert atmosphere, low pHOxidation to Cr³⁺
Chromic sulfate (Cr³⁺)Na₂Cr₂O₇ + SO₂60–80°C, aqueous phaseControlling SO₂ excess

Structural Characteristics

The crystal structure of chromous sulfate pentahydrate was resolved via X-ray diffraction, revealing a triclinic system with space group P1 and unit cell parameters a = 6.1864(6) Å, b = 10.9161(8) Å, c = 6.0289(6) Å, α = 82.274°, β = 107.778°, γ = 102.747°, and a volume of 377.16(6) ų . The chromium(II) center adopts a distorted octahedral geometry due to the Jahn-Teller effect, a phenomenon also observed in copper(II) complexes . This distortion arises from the uneven occupation of d-orbitals, elongating two axial Cr–O bonds (2.08 Å) while shortening equatorial bonds (1.98 Å) .

Table 2: Crystallographic Data for CrSO₄·5H₂O

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell volume377.16 ų
Cr–O bond lengths1.98–2.08 Å
Jahn-Teller distortionYes

Physical and Chemical Properties

Chromous sulfate pentahydrate typically presents as blue-green crystals, contrasting with the greenish-black powder of chromium(III) sulfate hydrates . It exhibits moderate solubility in water, though exact solubility data are scarce. Thermal analysis indicates dehydration upon heating, with the pentahydrate losing water molecules stepwise above 100°C . The compound’s melting point is unreported, but its chromium(III) analog melts at 100°C , suggesting similar thermal behavior.

As a strong reducing agent, CrSO₄·5H₂O reacts vigorously with oxidizing agents, such as atmospheric oxygen, necessitating storage under inert conditions. Its standard reduction potential (E°) for Cr²⁺ → Cr³⁺ is approximately −0.41 V, underscoring its reductive capacity.

Applications and Uses

Chromous sulfate pentahydrate’s primary application lies in its role as a reductant in organic and inorganic synthesis. For example, it facilitates the reduction of nitro compounds to amines or participates in the preparation of chromium-based catalysts. Industrial uses are less prevalent due to handling difficulties, but research-grade samples are employed in studying electron-transfer processes and coordination chemistry .

Biological and Environmental Implications

Chromium(II) compounds are highly reactive and toxic, posing risks upon inhalation, ingestion, or dermal contact . Safety data sheets classify chromous sulfate as hazardous, with hazard codes indicating corrosivity (C) and acute toxicity (H302, H312, H332) . Environmental release risks are mitigated by its instability, as Cr²⁺ rapidly oxidizes to Cr³⁺ in aerobic conditions, the latter being less mobile but still ecotoxic.

Comparative Analysis with Related Chromium Sulfates

Chromous sulfate pentahydrate differs markedly from chromium(III) sulfate hydrates (e.g., Cr₂(SO₄)₃·xH₂O) in oxidation state, reactivity, and applications. The +2 state confers stronger reducing power, whereas +3 compounds serve as oxidizing agents or mordants in dyeing . Structurally, chromium(III) sulfates often form octahedral complexes without Jahn-Teller distortions, as seen in MgSO₄·5H₂O isotypes .

Table 3: Chromium Sulfates Comparison

PropertyCrSO₄·5H₂O (Cr²⁺)Cr₂(SO₄)₃·xH₂O (Cr³⁺)
Oxidation state+2+3
Crystal systemTriclinic Monoclinic
Primary useReducing agentMordant, catalyst
ToxicityHighly toxic Moderately toxic

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